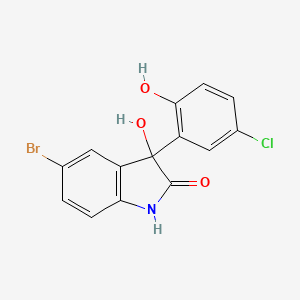
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxybenzaldehyde and 5-bromoindole.
Condensation Reaction: The first step involves a condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 5-bromoindole in the presence of a base such as sodium hydroxide. This reaction forms an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the indole core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or fully reduced compounds.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen and hydroxyl groups allows for specific interactions with the active sites of these targets, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms along with hydroxyl groups. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C14H9BrClNO3 |
|---|---|
Molecular Weight |
354.58 g/mol |
IUPAC Name |
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C14H9BrClNO3/c15-7-1-3-11-9(5-7)14(20,13(19)17-11)10-6-8(16)2-4-12(10)18/h1-6,18,20H,(H,17,19) |
InChI Key |
RZXHFTMOOBXYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2(C3=C(C=CC(=C3)Br)NC2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(4-fluoro-1-naphthyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11486452.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11486454.png)
![methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-N-1,3-thiazol-2-ylalaninate](/img/structure/B11486462.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(2-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11486475.png)
![N-[2-(biphenyl-2-yloxy)ethyl]-4-bromobenzamide](/img/structure/B11486477.png)
![9-chloro-3-methyl-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11486481.png)
![N-(2-{[(2-fluorophenyl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486485.png)
![1-[4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11486486.png)
![N-(3-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486502.png)

![5-(2-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11486520.png)
![2-Methyl-3-[(quinolin-8-ylsulfanyl)methyl]quinoxaline](/img/structure/B11486533.png)
![5-(4-chlorophenyl)-4-phenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11486535.png)
![N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B11486537.png)
